4-Allyl-1-fluoro-2-methoxybenzene
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Overview
Description
4-Allyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, characterized by the presence of an allyl group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an allyl halide reacts with 1-fluoro-2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Allyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-allyl-1-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 4-propyl-1-fluoro-2-methoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Allyl-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyl-1-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The methoxy group can influence the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
- 4-Allyl-2-fluoro-1-methoxybenzene
- 4-Allyl-1,2-dimethoxybenzene
- 4-Allyl-1-fluoro-2-hydroxybenzene
Comparison: 4-Allyl-1-fluoro-2-methoxybenzene is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the presence of the fluorine atom can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPQVWCTFBQYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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